molecular formula C12H15NO4 B5521594 methyl N-methyl-N-[(4-methylphenoxy)carbonyl]glycinate

methyl N-methyl-N-[(4-methylphenoxy)carbonyl]glycinate

Cat. No. B5521594
M. Wt: 237.25 g/mol
InChI Key: HIMITSQTRXZSNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to methyl N-methyl-N-[(4-methylphenoxy)carbonyl]glycinate often involves complex organic reactions, including the use of Schiff bases reduction routes and reactions with formaldehyde under basic conditions to form various products with intricate molecular structures (Ajibade & Andrew, 2021) (Solujić, Nelson, & Fischer, 1999).

Molecular Structure Analysis

Molecular structure and spectroscopic properties of related compounds, characterized by X-ray diffraction, FT-IR, and UV–Vis spectroscopy, show that these compounds can form various molecular structures stabilized by intermolecular interactions, such as hydrogen bonding (Demircioğlu, Kaştaş, & Büyükgüngör, 2015).

Chemical Reactions and Properties

Compounds similar to methyl N-methyl-N-[(4-methylphenoxy)carbonyl]glycinate participate in various chemical reactions, including interactions with proton donors and undergo specific solvation processes, which highlight their potential chemical reactivity and application in synthesis (Ruysen & Zeegers-Huyskens, 1986) (Penso et al., 2003).

Physical Properties Analysis

The physical properties of compounds related to methyl N-methyl-N-[(4-methylphenoxy)carbonyl]glycinate, such as miscibility, phase transitions, and the ability to form specific crystal structures, can provide insights into their physical behavior and potential uses in materials science (Deng et al., 2008).

Chemical Properties Analysis

Analysis of the chemical properties of related compounds, including their reactivity in the presence of various chemical agents and under different conditions, reveals the versatility and potential applications of these compounds in chemical synthesis and other areas (Furutani et al., 2002).

Scientific Research Applications

Miscibility and Osteocompatibility of Biodegradable Blends

A study on the miscibility and in vitro osteocompatibility of biodegradable blends involving polyphosphazenes and poly(lactic acid-glycolic acid) (PLAGA) demonstrates the application of complex chemicals in biomaterials for musculoskeletal applications. These blends show promise for cell adhesion, proliferation, and enhanced phenotypic expression in primary rat osteoblasts in vitro, indicating their potential in medical materials and tissue engineering (Deng et al., 2008).

Photocatalytic and Photoelectrochemical Applications

Research on graphitic carbon nitride (g-C3N4) at different temperatures for visible/UV photocatalytic performance and photoelectrochemical sensing illustrates the utilization of specific chemical compounds for environmental and sensing applications. The improved photocatalytic activity and potential in photoelectrochemical sensing applications highlight the role of advanced materials in environmental remediation and detection technologies (Mo et al., 2015).

Carbon Dioxide Capture and Absorption

Studies on the absorption of carbon dioxide into various solutions, such as amino acid ionic liquids, showcase the application of chemical compounds in CO2 capture technologies. These studies explore the efficiency and kinetics of CO2 absorption, contributing to the development of more effective and environmentally friendly methods for addressing climate change and greenhouse gas emissions (Zhou et al., 2012).

Supercapacitors and Energy Storage

Research on nitrogen-doped porous carbon for supercapacitors demonstrates the use of chemical modifications to enhance the electrochemical performance of energy storage devices. The synthesis process and the resulting improvements in specific capacitance, rate capability, and cycling durability underscore the significance of chemical engineering in advancing energy storage technologies (Jiang et al., 2015).

properties

IUPAC Name

methyl 2-[methyl-(4-methylphenoxy)carbonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-9-4-6-10(7-5-9)17-12(15)13(2)8-11(14)16-3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMITSQTRXZSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)N(C)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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